molecular formula C27H21NO B14413218 2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole CAS No. 81315-68-6

2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole

Cat. No.: B14413218
CAS No.: 81315-68-6
M. Wt: 375.5 g/mol
InChI Key: VTVPWMQNFGFQOR-UHFFFAOYSA-N
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Description

2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole is an organic compound characterized by its unique structure, which includes four phenyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole typically involves the reaction of benzil with an appropriate amine under acidic conditions. The reaction proceeds through a cyclization process, forming the oxazole ring. Common reagents used in this synthesis include benzil, aniline, and a strong acid such as hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole exerts its effects involves interactions with various molecular targets. The phenyl groups can participate in π-π interactions, while the oxazole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,5-Tetraphenyl-2,5-dihydro-1,3-oxazole is unique due to its specific ring structure and the presence of four phenyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

81315-68-6

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

2,2,4,5-tetraphenyl-5H-1,3-oxazole

InChI

InChI=1S/C27H21NO/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29-27(28-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H

InChI Key

VTVPWMQNFGFQOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=NC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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